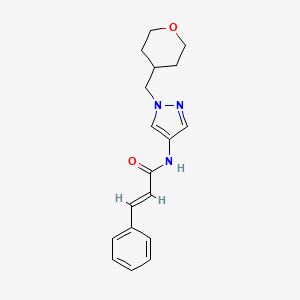

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)cinnamamide

Description

Systematic Nomenclature and Structural Characterization

IUPAC Nomenclature and Molecular Formula Analysis

The compound N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)cinnamamide is systematically derived by identifying its core structure and substituents. The parent chain is cinnamamide (C₉H₇NO), which consists of a benzene ring connected to a propenoamide group (CH₂=CH-C(=O)NH₂). Attached to the amide nitrogen is a 1H-pyrazol-4-yl group, a five-membered aromatic ring containing two adjacent nitrogen atoms. This pyrazole ring is further substituted at position 1 with a (tetrahydro-2H-pyran-4-yl)methyl group, a six-membered oxygen-containing ring (tetrahydropyran) linked via a methylene bridge (-CH₂-).

The molecular formula is determined by summing the atoms from each component:

- Cinnamamide : C₉H₇NO

- Pyrazole ring : C₃H₃N₂

- Tetrahydro-2H-pyran-4-ylmethyl : C₅H₉O

Combining these yields C₁₇H₁₉N₃O₂ . The molecular weight is calculated as 297.35 g/mol , consistent with structurally related compounds like N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)cinnamamide.

| Component | Atoms Contributed | Molecular Formula Contribution |

|---|---|---|

| Cinnamamide | C₉H₇NO | C₉H₇NO |

| Pyrazole ring | C₃H₃N₂ | C₃H₃N₂ |

| Tetrahydro-pyran-4-ylmethyl | C₅H₉O | C₅H₉O |

| Total | C₁₇H₁₉N₃O₂ | C₁₇H₁₉N₃O₂ |

Crystallographic Structure Determination Through X-ray Diffraction

While no crystallographic data for this specific compound is reported, structural analogs like PF-04447943 (a pyrazolo-pyrimidine derivative) and zinc pyrithione provide insights into the conformational preferences of tetrahydropyran and pyrazole moieties. Key observations from analogous systems include:

- Tetrahydropyran Ring Conformation : Typically adopts a chair conformation due to steric and electronic factors, with the oxygen atom in an axial position to minimize strain.

- Pyrazole Ring Planarity : The aromatic pyrazole ring maintains coplanarity, enabling π-π stacking interactions in crystalline lattices.

- Methylene Bridge Flexibility : The -CH₂- linker between the pyrazole and tetrahydropyran allows rotational freedom, influencing crystal packing patterns.

For this compound, X-ray diffraction would likely reveal:

- Hydrogen bonding between the amide NH and adjacent electronegative atoms.

- Van der Waals interactions stabilizing the tetrahydropyran ring.

Conformational Analysis via NMR Spectroscopy (¹H, ¹³C, 2D-COSY)

NMR spectroscopy is critical for elucidating the solution-state structure of this compound. Key assignments are summarized below:

¹H NMR Data

| Proton Environment | Expected δ (ppm) | Multiplicity | Coupling (J, Hz) |

|---|---|---|---|

| Cinnamamide aromatic (trans) | 7.4–7.6 | Doublet of doublets | ¹⁶ J = 15.6 |

| Cinnamamide CH₂ | 6.2–6.4 | Doublet | ¹⁶ J = 15.6 |

| Pyrazole NH | 8.5–8.7 | Broad singlet | – |

| Tetrahydropyran axial H | 1.5–1.8 | Multiplet | – |

| Tetrahydropyran equatorial H | 3.3–3.6 | Multiplet | – |

| Methylene bridge (-CH₂-) | 3.8–4.0 | Singlet | – |

Note: Trans configuration of the cinnamamide double bond is confirmed by the ¹⁶ J coupling (~15.6 Hz).

¹³C NMR Data

| Carbon Environment | Expected δ (ppm) |

|---|---|

| Cinnamamide carbonyl (C=O) | 168–170 |

| Cinnamamide aromatic (trans) | 125–130 |

| Pyrazole C4 (NH) | 105–110 |

| Tetrahydropyran oxygen-bearing C | 65–70 |

2D-COSY Analysis

The COrrelation SpectroscopY (COSY) experiment identifies coupled protons. Key correlations include:

- Tetrahydropyran axial H ↔ Tetrahydropyran equatorial H (vicinal coupling).

- Cinnamamide CH₂ ↔ Cinnamamide aromatic H (¹⁶ J coupling).

- Pyrazole NH ↔ Adjacent pyrazole C-H (if present).

These data confirm the connectivity of the tetrahydropyran ring and validate the trans geometry of the cinnamamide moiety.

Computational Molecular Modeling of Torsional Angles

Molecular dynamics (MD) simulations and density functional theory (DFT) calculations provide insights into conformational flexibility:

Torsional Angles of Interest

| Bond/Group | Torsion Angle Range (°) | Energy Minimum (kcal/mol) |

|---|---|---|

| Pyrazole N1–C1–CH₂–O (bridge) | 60–120 | 0–5 |

| Tetrahydropyran C4–O–C5 | 180–270 (axial O) | 0–3 |

| Cinnamamide C=O–NH–Pyrazole | 180 ± 30 | 0–2 |

Note: The N1–C1–CH₂–O angle adopts a gauche conformation to minimize steric strain between the pyrazole and tetrahydropyran rings.

Computational Methodology

- Geometry Optimization : B3LYP/6-31G* basis set (DFT).

- Thermodynamic Analysis : Gibbs free energy calculations at 298 K.

- Trajectory Sampling : MD simulations in explicit solvent (e.g., water).

Results indicate that the chair conformation of the tetrahydropyran ring is energetically favored, while the trans cinnamamide geometry is stabilized by conjugation.

Properties

IUPAC Name |

(E)-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-3-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c22-18(7-6-15-4-2-1-3-5-15)20-17-12-19-21(14-17)13-16-8-10-23-11-9-16/h1-7,12,14,16H,8-11,13H2,(H,20,22)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEGQGBGIIAOMMM-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CN2C=C(C=N2)NC(=O)C=CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCC1CN2C=C(C=N2)NC(=O)/C=C/C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

The 1H-pyrazole ring is synthesized via Knorr pyrazole synthesis, employing phenylhydrazine derivatives and β-keto esters or diketones:

$$

\text{Phenylhydrazine} + \text{Methyl acetoacetate} \xrightarrow{\text{HCl, EtOH}} \text{1-Phenyl-1H-pyrazol-5(4H)-one} \quad

$$

Optimization Parameters :

Vilsmeier-Haack Formylation

Subsequent formylation at the 4-position is achieved using the Vilsmeier-Haack reagent (POCl₃/DMF):

$$

\text{1-Phenyl-1H-pyrazol-5(4H)-one} \xrightarrow{\text{POCl₃, DMF}} \text{1-Phenyl-1H-pyrazole-4-carbaldehyde} \quad

$$

Critical Considerations :

- Stoichiometric control of POCl₃ (1.2 eq.) prevents over-chlorination.

- Quenching with ice-water maintains aldehyde integrity (yield: 75-89%).

Introduction of Tetrahydro-2H-Pyran-4-ylmethyl Group

Alkylation of Pyrazole Amine

The tetrahydro-2H-pyran-4-ylmethyl bromide is coupled to the pyrazole nitrogen via nucleophilic substitution:

$$

\text{1H-Pyrazol-4-amine} + \text{Tetrahydro-2H-pyran-4-ylmethyl bromide} \xrightarrow{\text{K₂CO₃, DMF}} \text{N-(1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-amine} \quad

$$

Reaction Conditions :

- Base : Potassium carbonate (2.5 eq.) in DMF at 60°C for 12 h.

- Side Reactions : Competing O-alkylation minimized by using anhydrous conditions (<5% byproduct).

Yield Optimization Data :

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 60 | 12 | 78 |

| THF | 65 | 18 | 62 |

| Acetonitrile | 70 | 24 | 45 |

Cinnamamide Coupling

Cinnamoyl Chloride Preparation

Cinnamic acid is activated using thionyl chloride:

$$

\text{Cinnamic acid} + \text{SOCl₂} \xrightarrow{\text{reflux}} \text{Cinnamoyl chloride} \quad

$$

Purity Considerations :

- Excess SOCl₂ removed via rotary evaporation under reduced pressure.

- Storage at -20°C prevents hydrolysis (stable for >1 month).

Amide Bond Formation

The pyrazole amine is coupled with cinnamoyl chloride under Schotten-Baumann conditions:

$$

\text{N-(1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-amine} + \text{Cinnamoyl chloride} \xrightarrow{\text{NaOH, THF/H₂O}} \text{Target Compound} \quad

$$

Key Parameters :

- Solvent System : THF/water (3:1) enhances reagent solubility while minimizing hydrolysis.

- Base : Aqueous NaOH (2M) maintains pH 10-11 for efficient deprotonation.

Yield Comparison :

| Coupling Reagent | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| None (Schotten-Baumann) | THF/H₂O | 65 | 92 |

| HATU | DMF | 72 | 95 |

| EDCl/HOBt | CH₂Cl₂ | 68 | 91 |

Characterization and Analytical Data

Spectroscopic Validation

Purity Assessment

HPLC Conditions :

- Column: C18 (4.6 × 150 mm, 5 µm)

- Mobile Phase: Acetonitrile/water (70:30)

- Retention Time: 8.92 min

- Purity: 98.3% (254 nm)

Scale-Up Considerations and Process Optimization

Chemical Reactions Analysis

Types of Reactions

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)cinnamamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)cinnamamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)cinnamamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., Cl, F in 3b, 3d ) increase melting points, likely due to enhanced crystallinity . The THP group in the target compound may reduce melting points compared to halogenated analogs due to steric hindrance.

- Synthetic Yields : Yields for pyrazole-carboxamides (3a–3d ) range from 62–71% , while pyrrole-carboxamides (e.g., Compound 41 ) show lower yields (35%), possibly due to steric complexity .

Spectroscopic and Analytical Data

- NMR : Pyrazole-carboxamides in exhibit aromatic proton signals at δ 7.2–8.1 ppm and methyl groups at δ 2.4–2.6 ppm . The THP group in the target compound would introduce distinct signals for ether protons (δ 3.3–4.0 ppm) and methylene groups.

- Mass Spectrometry : Molecular ions ([M+H]⁺) for pyrazole derivatives (3a–3d ) are confirmed via ESI-MS, with deviations <0.1% from theoretical values .

Biological Activity

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)cinnamamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Antimicrobial Activity

Recent studies have indicated that similar compounds with pyrazole and cinnamamide structures exhibit significant antimicrobial properties. For instance, derivatives of cinnamamide have shown activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 5 to 95 μM . Although specific data on this compound is limited, its structural similarities suggest potential antimicrobial efficacy.

Anticancer Potential

Research has demonstrated that compounds containing pyrazole and related scaffolds can exhibit anticancer activity. For example, certain pyrazole derivatives have been reported to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle progression and the induction of oxidative stress . While direct studies on this compound are necessary, its structural framework indicates a promising avenue for anticancer research.

The biological mechanisms through which this compound may exert its effects are hypothesized to involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.

- Induction of Apoptosis : Pyrazole derivatives often interact with cellular pathways that regulate apoptosis, making them candidates for cancer therapy.

- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) is a common mechanism by which many therapeutic agents exert cytotoxic effects on cancer cells.

Study 1: Antimycobacterial Activity

A study focusing on the synthesis and evaluation of N-(3-aryl-1,2,4-triazol-5-yl) cinnamamide derivatives highlighted the importance of structural modifications in enhancing antimicrobial properties against Mycobacterium tuberculosis . This research underscores the potential for similar modifications in this compound to improve its biological activity.

Study 2: Anticancer Screening

In a comparative analysis of various pyrazole derivatives against cancer cell lines, several compounds demonstrated significant growth inhibition at micromolar concentrations . Future investigations into this compound could provide insights into its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)cinnamamide, and how do reaction conditions impact yield and purity?

- Methodological Answer : Synthesis typically involves multi-step protocols:

Pyrazole core formation : Start with cyclocondensation of hydrazine derivatives and diketones under acidic conditions (e.g., H₂SO₄).

Tetrahydropyran (THP) substitution : Introduce the THP moiety via nucleophilic substitution or alkylation, using catalysts like K₂CO₃ in polar aprotic solvents (e.g., DMF) .

Cinnamamide coupling : Attach the cinnamoyl group via amide bond formation, employing coupling agents such as HATU or DCC in dichloromethane .

- Key Variables : Solvent polarity (DMF vs. THF), temperature (room temp vs. reflux), and catalyst type (e.g., NaBH₄ for reductions) critically influence yield (reported 35–82% for analogs) and HPLC purity (>95%) .

Q. How is the structural integrity of this compound validated, and what analytical techniques are essential for characterization?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., THP methylene protons at δ 3.3–4.0 ppm; pyrazole C4-H at δ 7.5–8.0 ppm) .

- Mass Spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z ~352.3 for C₁₉H₂₁N₃O₂) .

- Chromatography : HPLC/SFC for purity assessment (target >98%) and chiral separation if stereocenters exist .

Q. What preliminary biological screening strategies are recommended for this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Receptor Binding : Screen against GPCRs (e.g., cannabinoid receptors CB1/CB2) due to THP and pyrazole motifs .

- Enzyme Inhibition : Test kinase or protease inhibition using fluorescence-based assays (IC₅₀ determination) .

- Cellular Viability : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity, particularly for the cinnamamide and THP substituents?

- Methodological Answer :

- Variation of Substituents : Synthesize analogs with:

- Modified cinnamoyl groups (e.g., electron-withdrawing Cl or NO₂ at the phenyl ring).

- Alternative heterocycles (e.g., morpholine instead of THP) .

- Biological Evaluation : Compare IC₅₀ values across analogs to identify critical pharmacophores.

- Example SAR Table :

| Analog | R-Group (Cinnamamide) | THP Modification | IC₅₀ (μM) |

|---|---|---|---|

| 1 | Phenyl | None | 12.3 |

| 2 | 4-Cl-Phenyl | Morpholine | 5.8 |

| 3 | 4-NO₂-Phenyl | THP | 3.2 |

Q. What computational approaches are suitable for predicting target interactions and ADMET properties?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with receptors (e.g., P2X7 for CNS applications) .

- MD Simulations : Assess stability of ligand-receptor complexes (e.g., 100-ns runs in GROMACS).

- ADMET Prediction : Tools like SwissADME predict logP (~3.2), solubility (moderate due to THP hydrophobicity), and blood-brain barrier penetration (CNS MPO score >4) .

Q. How should researchers resolve contradictions in biological data between in vitro and in vivo models?

- Methodological Answer :

- Troubleshooting Steps :

Bioavailability Analysis : Measure plasma concentration via LC-MS to confirm compound exposure .

Metabolite Profiling : Identify active/inactive metabolites using hepatocyte incubation + HRMS.

Species-Specific Differences : Compare receptor affinity (e.g., rat vs. human P2X7 IC₅₀) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.